molecular formula C12H10N4O2 B14217361 N-(Phenylcarbamoyl)pyrazine-2-carboxamide CAS No. 752236-37-6

N-(Phenylcarbamoyl)pyrazine-2-carboxamide

Cat. No.: B14217361
CAS No.: 752236-37-6
M. Wt: 242.23 g/mol
InChI Key: LHRCMWSNXRELGQ-UHFFFAOYSA-N
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Description

N-(Phenylcarbamoyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly its antimycobacterial properties. It is structurally related to pyrazinamide, a well-known antitubercular drug, and has been studied for its potential to inhibit the growth of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamoyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with aniline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, alternative methods such as the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine, can be employed to avoid the use of toxic reagents like thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with fatty acid synthesis. The compound is converted to its active form, which then inhibits the enzyme fatty acid synthase I, crucial for the bacterium’s lipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phenylcarbamoyl)pyrazine-2-carboxamide stands out due to its balanced lipophilicity and biological activity. Its ability to inhibit Mycobacterium tuberculosis with low cytotoxicity makes it a promising candidate for further drug development .

Properties

CAS No.

752236-37-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-(phenylcarbamoyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O2/c17-11(10-8-13-6-7-14-10)16-12(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18)

InChI Key

LHRCMWSNXRELGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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